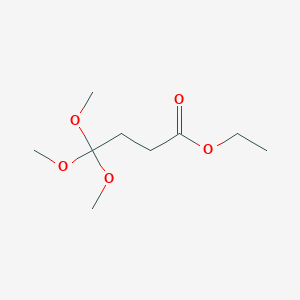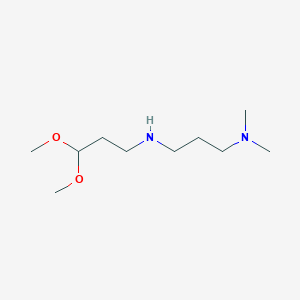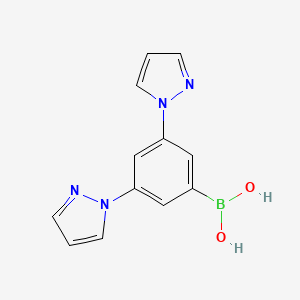
(3,5-Di(1H-pyrazol-1-yl)phenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,5-Di(1H-pyrazol-1-yl)phenyl)boronic acid is a boronic acid derivative featuring a phenyl ring substituted with two pyrazolyl groups at the 3 and 5 positions Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Di(1H-pyrazol-1-yl)phenyl)boronic acid typically involves the following steps:
Formation of the Pyrazole Rings: The pyrazole rings can be synthesized through the reaction of hydrazine with 1,3-diketones under acidic or basic conditions.
Attachment to the Phenyl Ring: The pyrazole rings are then attached to the phenyl ring through a nucleophilic aromatic substitution reaction.
Introduction of the Boronic Acid Group:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms can be employed to enhance production efficiency.
化学反应分析
Types of Reactions
(3,5-Di(1H-pyrazol-1-yl)phenyl)boronic acid undergoes various types of reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds between the boronic acid and aryl or vinyl halides.
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: The compound can undergo reduction reactions to modify the pyrazole rings or the phenyl ring.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Palladium catalysts, bases (e.g., potassium carbonate), and solvents like toluene or ethanol.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Suzuki-Miyaura Cross-Coupling: Biaryl compounds.
Oxidation: Phenolic derivatives.
Reduction: Reduced pyrazole or phenyl derivatives.
科学研究应用
(3,5-Di(1H-pyrazol-1-yl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Employed in the development of boron-containing drugs and bioactive molecules.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, sensors, and catalysts.
作用机制
The mechanism of action of (3,5-Di(1H-pyrazol-1-yl)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in the development of sensors and drug delivery systems. The compound can also interact with specific molecular targets, such as enzymes or receptors, through its boronic acid group, influencing various biochemical pathways.
相似化合物的比较
Similar Compounds
Phenylboronic Acid: Lacks the pyrazole rings, making it less versatile in certain applications.
(3,5-Dimethyl-1H-pyrazol-1-yl)phenylboronic Acid: Similar structure but with methyl groups instead of hydrogen atoms on the pyrazole rings.
(4-Pyrazolyl)phenylboronic Acid: Pyrazole ring attached at the 4-position instead of the 3 and 5 positions.
Uniqueness
(3,5-Di(1H-pyrazol-1-yl)phenyl)boronic acid stands out due to the presence of two pyrazole rings, which enhance its reactivity and potential applications. The unique substitution pattern allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in various fields of research and industry.
属性
分子式 |
C12H11BN4O2 |
|---|---|
分子量 |
254.05 g/mol |
IUPAC 名称 |
[3,5-di(pyrazol-1-yl)phenyl]boronic acid |
InChI |
InChI=1S/C12H11BN4O2/c18-13(19)10-7-11(16-5-1-3-14-16)9-12(8-10)17-6-2-4-15-17/h1-9,18-19H |
InChI 键 |
DPXGUSCEILPTGA-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=CC(=C1)N2C=CC=N2)N3C=CC=N3)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



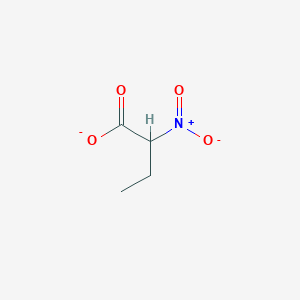
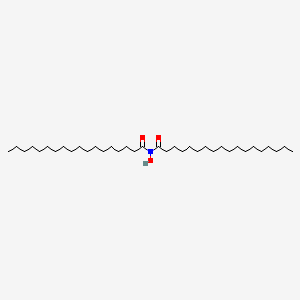
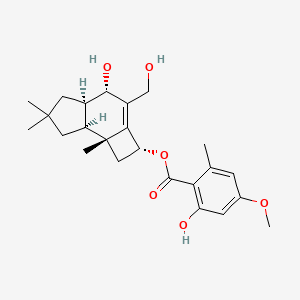

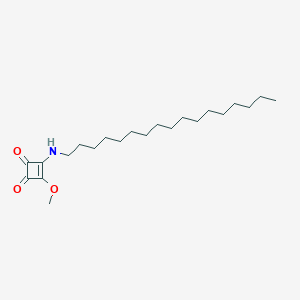

![2-[2-(4-Nonylphenoxy)ethoxy]ethyl prop-2-enoate](/img/structure/B14067019.png)


![4-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B14067025.png)
